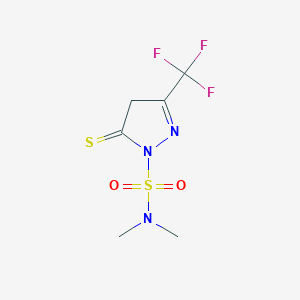

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide

Description

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide (hereafter referred to as Compound X) is a heterocyclic compound featuring a 4,5-dihydro-pyrazole core with a thioxo (S=O) group at position 5, a trifluoromethyl (-CF₃) substituent at position 3, and a sulfonic acid dimethylamide (-SO₂N(CH₃)₂) group at position 1. The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or thioamides, followed by sulfonation and dimethylamide functionalization.

Properties

Molecular Formula |

C6H8F3N3O2S2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N,N-dimethyl-5-sulfanylidene-3-(trifluoromethyl)-4H-pyrazole-1-sulfonamide |

InChI |

InChI=1S/C6H8F3N3O2S2/c1-11(2)16(13,14)12-5(15)3-4(10-12)6(7,8)9/h3H2,1-2H3 |

InChI Key |

HCZBGHFAXSJIGA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=S)CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Dimethylamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of the compound:

- Molecular Formula : C₅H₆F₃N₃O₂S

- Molecular Weight : 215.18 g/mol

- Structural Characteristics : The compound features a pyrazole ring with trifluoromethyl and sulfonamide groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammation-related disorders. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in conditions such as arthritis and other autoimmune diseases. A study demonstrated that related compounds effectively reduced inflammation markers in animal models .

2. Antioxidant Activity

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide has shown promise as an antioxidant. It can scavenge free radicals, which are implicated in oxidative stress-related diseases such as cancer and neurodegenerative disorders. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage .

3. Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. Preliminary studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .

2. Coatings and Surface Treatments

Due to its chemical stability and reactive functional groups, this compound can be utilized in developing advanced coatings that provide protective barriers against corrosion and wear. Such coatings are valuable in industrial applications where material durability is critical .

Case Study 1: Anti-inflammatory Research

A study conducted on a series of pyrazole derivatives, including this compound, highlighted its ability to reduce inflammatory responses in a murine model of rheumatoid arthritis. The results showed a significant decrease in joint swelling and inflammatory cytokine levels compared to controls .

Case Study 2: Antioxidant Efficacy

In vitro experiments demonstrated that the compound effectively scavenged reactive oxygen species (ROS), leading to reduced cell death in neuronal cultures exposed to oxidative stress. This suggests its potential role in neuroprotective therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Biological Activity

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound features a thioxo group and a trifluoromethyl moiety, which are known to enhance biological activity. The trifluoromethyl group is particularly significant in drug design as it can improve the pharmacokinetic and pharmacodynamic properties of compounds .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 10 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| Compound C | Pseudomonas aeruginosa | 12 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Studies indicate that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammation-related disorders .

Case Study: Inhibition of COX-2 by Pyrazole Derivatives

In a controlled study, several pyrazole derivatives were administered to models of inflammation. Results showed a significant reduction in COX-2 levels compared to controls, suggesting that these compounds could serve as effective anti-inflammatory agents.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been highlighted in various research articles. Compounds similar to 5-thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole have exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 8.5 |

| Compound E | MCF-7 | 6.3 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer proliferation.

- Receptor Modulation : It might act on receptors that mediate cellular responses to inflammation or cancer growth.

Q & A

Q. How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate its mechanism of action?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link differentially expressed metabolites/proteins to biological pathways. Apply network pharmacology tools to identify hub nodes in interaction networks. Cross-correlate with transcriptomic data to prioritize in vitro validation targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.